4-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
Description
Properties
Molecular Formula |
C15H14ClFN2O5S2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
4-[[3-(3-chloro-4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14ClFN2O5S2/c16-9-5-8(1-2-10(9)17)19-11-6-26(23,24)7-12(11)25-15(19)18-13(20)3-4-14(21)22/h1-2,5,11-12H,3-4,6-7H2,(H,21,22) |
InChI Key |
ISHJBMAYGMMJFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCC(=O)O)N2C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Stille or Suzuki Polycondensation
Polycondensation of thieno[3,4-d]thiazole (TTz) derivatives with electron-deficient comonomers enables precise control over the heterocyclic backbone. For example, alternating copolymers synthesized via Stille coupling between TTz and diketopyrrolopyrrole (DPP) units achieve high molecular weights ( Da) and tunable HOMO/LUMO levels ( to eV and to eV, respectively). While originally developed for polymeric materials, this method can be adapted for small-molecule synthesis by employing stoichiometric ratios of monomers and terminating agents.
AuCl₄-Mediated Cyclization
A novel approach utilizing thiourea derivatives and auric chloride (HAuCl₄) enables room-temperature cyclization to form thiazole and benzothiazole derivatives. For instance, treating 1-phenyl-3-(thiazole-2-yl)thiourea with HAuCl₄ in acetonitrile yields 5-methyl-N-phenyl-4λ⁴-[1,thiadiazolo[2,3-a]pyridine-2-aminegold(III) chloride in 69% yield. This method is advantageous for introducing sulfur and nitrogen bonds critical to the tetrahydrothienothiazole structure.
Table 1: Comparison of Tetrahydrothieno[3,4-d][1,thiazole Synthesis Methods
Sulfone Group Formation (5,5-Dioxidotetrahydro Modification)
Oxidation of the thienothiazole sulfur atoms to sulfones is critical for electronic modulation. Using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature over 6 hours quantitatively converts thioether groups to sulfones. The reaction proceeds via electrophilic oxidation, with the electron-withdrawing sulfone group stabilizing the conjugated system.
Synthesis of the 4-Oxobutanoic Acid Moiety
The 4-oxobutanoic acid segment is synthesized via ozonolysis of 4-amino-2-methylene-4-oxo-butanoic acid, as detailed in US Patent 9,963,423. Key steps include:
-
Ozonolysis : Ozone is bubbled through an aqueous solution of 4-amino-2-methylene-4-oxo-butanoic acid at 1 L/min for 90 minutes, cleaving the methylene group to yield 4-amino-2,4-dioxobutanoic acid.
-
Workup : Nitrogen purging removes excess ozone, followed by evaporation to isolate the product in quantitative yield.
Table 2: Ozonolysis Conditions for 4-Oxobutanoic Acid Synthesis
| Parameter | Value |
|---|---|
| Substrate Concentration | 1.5 M (in H₂O) |
| Ozone Flow Rate | 1 L/min |
| Reaction Time | 90 minutes |
| Yield | >99% |
Final Coupling and Functionalization
The Z-configuration imine linkage is formed via condensation between the tetrahydrothienothiazole amine and 4-oxobutanoic acid. Employing EDC/HOBt coupling in dimethylformamide (DMF) at 25°C for 24 hours achieves 78% yield, with stereoselectivity controlled by the bulky sulfone group.
Structural Characterization and Validation
-
NMR Analysis :
-
Mass Spectrometry :
Industrial-Scale Optimization
For kilogram-scale production, the ozonolysis step is conducted in continuous-flow reactors to enhance safety and efficiency. Additionally, HAuCl₄-mediated cyclization is replaced with Pd-catalyzed methods for cost reduction, achieving 82% yield at 1/10th the catalyst loading .
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Applications
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique arrangement of functional groups in 4-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid may enhance its potential as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation.
- Anti-inflammatory Properties : Research has shown that compounds containing thiazole and thiophene rings can exhibit anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways such as NF-kB.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. This could be beneficial in treating diseases where enzyme regulation is crucial.
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxicity of structurally related compounds against breast cancer cell lines. The results indicated that modifications to the thiazole structure significantly influenced anticancer activity. This suggests that 4-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid could be further optimized for enhanced efficacy against cancer cells.
Case Study 2: Anti-inflammatory Mechanism
In silico docking studies were performed to assess the binding affinity of similar compounds to the active site of 5-lipoxygenase (5-LOX), an important enzyme in inflammatory pathways. The findings indicated promising interactions, suggesting that our target compound could serve as a lead for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro-fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural similarities with other thiazole- and thiazolidinone-based derivatives but differs in key functional groups:
Core Heterocycle
- Target compound: Tetrahydrothieno[3,4-d][1,3]thiazole with sulfone groups (enhanced polarity and metabolic stability).
- Analog 2 : Simple thiazole ring (lacks fused bicyclic structure and sulfone modifications).
Substituents
- Target compound: 3-Chloro-4-fluorophenyl (electron-withdrawing) and 4-oxobutanoic acid (polar, ionizable).
- Analog 1: 4-Methoxyphenyl (electron-donating) and hydroxylphenyl (less acidic than oxobutanoic acid) .
- Analog 3 : Unsubstituted phenyl with carboxylic acid (lower steric hindrance).
Physicochemical Properties and Solubility
The sulfone groups and oxobutanoic acid moiety significantly influence solubility and lipophilicity:
| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 429.85 | 1.2 | 0.5 (pH 7.4) |
| Analog 1 () | 445.90 | 0.8 | 1.2 (pH 7.4) |
| Analog 2 (No sulfone) | 397.85 | 2.5 | 0.1 (pH 7.4) |
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The Z-configuration hydrazone and sulfone groups are critical for maintaining potency. Replacing the chloro-fluorophenyl with methoxy groups (as in Analog 1) reduces activity by 70% .
- Metabolic Stability: The target compound exhibits a longer half-life (t₁/₂ = 4.2 h) in hepatic microsomes compared to non-sulfone analogs (t₁/₂ = 1.5 h), attributed to resistance to oxidative metabolism.
Q & A
Q. What are the critical steps in synthesizing 4-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, including cyclization of thieno-thiazole cores, fluorophenyl group incorporation, and amide bond formation. Key steps include:
- Cyclization : Reacting thiosemicarbazides with chloroacetic acid under reflux in DMF/acetic acid to form the thiazole-thieno scaffold .
- Functionalization : Introducing the 3-chloro-4-fluorophenyl substituent via nucleophilic substitution or coupling reactions, optimized with catalysts like palladium or bases .
- Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization from DMF/ethanol mixtures ensure purity . Characterization employs NMR (¹H/¹³C), IR (C=O, NH stretches), and Mass Spectrometry (HRMS for molecular weight confirmation) .
Q. Which structural features of this compound contribute to its biological activity?
The compound’s bioactivity arises from:
- Thieno-thiazole core : Enhances π-π stacking with biological targets like enzymes .
- 3-Chloro-4-fluorophenyl group : Increases lipophilicity and target binding via halogen bonding .
- Oxobutanoic acid moiety : Improves solubility and membrane permeability due to polar surface area (~90 Ų) . Comparative studies show simplified analogs (e.g., 2-amino-1,3-thiazole) lack these synergistic effects, reducing potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Yield discrepancies often stem from:
- Solvent polarity : Lower-polarity solvents (e.g., CH₂Cl₂) improve intermediate stability but may reduce reaction rates. Optimization via solvent mixtures (DMF/acetic acid) balances stability and efficiency .
- Catalyst loading : Palladium-catalyzed couplings require precise catalyst-to-substrate ratios (e.g., 5 mol% Pd(PPh₃)₄) to avoid side reactions .
- Temperature control : Exothermic steps (e.g., cyclization) demand gradual heating (reflux at 80–100°C) to prevent decomposition . Mitigation : Use automated reactors for reproducibility and inline HPLC monitoring .
Q. What methodologies are recommended to study this compound’s interaction with inflammatory targets (e.g., COX-2)?
Advanced strategies include:
- Molecular docking : Predict binding modes using software (e.g., AutoDock) with crystal structures of COX-2 (PDB: 5KIR) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) by immobilizing the compound on sensor chips .
- Metabolic profiling : LC-MS/MS assays track metabolic stability in liver microsomes, identifying susceptible sites (e.g., ester hydrolysis) . Data interpretation : Cross-validate with mutagenesis studies to confirm critical residues (e.g., Tyr355 in COX-2) .
Q. How can solubility challenges in cell-based assays be addressed without compromising bioactivity?
- Formulation : Use co-solvents (e.g., 10% DMSO/PBS) or lipid-based nanoparticles to enhance aqueous solubility (>50 µM required for IC₅₀ assays) .
- Prodrug design : Modify the oxobutanoic acid to a methyl ester, improving permeability, with intracellular esterases reactivating the parent compound .
- Structural analogs : Replace the 4-fluorophenyl group with hydrophilic substituents (e.g., -OH, -SO₃H) while maintaining thieno-thiazole core integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
